molecular formula C12H20N4O3S2 B2727867 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415624-51-8

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B2727867
CAS No.: 2415624-51-8
M. Wt: 332.44
InChI Key: AGHRXEXFDMUBFM-UHFFFAOYSA-N
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Description

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is a unique organic compound that has garnered attention due to its structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure which includes a cyclopropane ring, a piperidine ring, and a thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multi-step reactions starting with the preparation of key intermediates. One common route includes:

  • Formation of Thiadiazole: : The thiadiazole ring is formed through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

  • Attachment of Piperidine: : The piperidine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative is reacted with a piperidine derivative.

  • Introduction of Cyclopropane: : The cyclopropane moiety is attached using cyclopropanation reactions which often involve carbenoid intermediates.

Industrial Production Methods

While laboratory-scale synthesis methods are well-documented, industrial production methods typically involve optimization for higher yields and cost-effectiveness. This can include the use of continuous flow reactors, which allow better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide undergoes several types of chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of sulfone derivatives.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the cyclopropane ring, leading to ring-opening or saturation.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen (H2) are often used.

  • Substitution: : Halogenating agents and strong bases or acids are common.

Major Products Formed

  • Oxidation: : Formation of sulfone and sulfoxide derivatives.

  • Reduction: : Saturated piperidine and thiadiazole derivatives.

  • Substitution: : Variously substituted thiadiazole and piperidine derivatives.

Scientific Research Applications

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is used in several areas of scientific research:

  • Chemistry: : Studied for its reactivity and as a building block for synthesizing more complex molecules.

  • Biology: : Potential bioactive molecule with studies investigating its effects on cellular processes.

  • Medicine: : Being explored for potential pharmaceutical applications due to its unique structural properties.

  • Industry: : Used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide exerts its effects is complex and involves interaction with multiple molecular targets and pathways. These include:

  • Enzyme Inhibition: : Potential to inhibit specific enzymes by binding to their active sites.

  • Receptor Modulation: : May interact with certain cellular receptors, altering their signaling pathways.

  • Pathway Involvement: : Could affect pathways related to cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide can be compared with similar compounds like:

  • N-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Similar structure with a methylthio group instead of methoxymethyl.

  • N-{1-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Ethoxymethyl group in place of methoxymethyl, altering its reactivity and properties.

  • N-{1-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Methylsulfonyl group leading to different biological and chemical properties.

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Properties

IUPAC Name

N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S2/c1-19-8-11-13-12(20-14-11)16-6-4-9(5-7-16)15-21(17,18)10-2-3-10/h9-10,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHRXEXFDMUBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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